molecular formula C23H26N4O2 B3810763 3-(benzyloxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine

3-(benzyloxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine

Cat. No. B3810763
M. Wt: 390.5 g/mol
InChI Key: MZADTCQFDJJVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine involves the modulation of GABAergic neurotransmission. This compound acts as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. By enhancing the activity of GABA-A receptors, this compound can reduce the excitability of neurons and prevent the occurrence of seizures and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzyloxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine include the reduction of anxiety and depression-like behaviors in animal models. This compound has also been shown to have anticonvulsant properties, which can be attributed to its ability to enhance GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzyloxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine in lab experiments is its ability to modulate GABAergic neurotransmission, which is a key pathway involved in various neurological disorders. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-(benzyloxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine. One potential direction is the development of more potent and selective compounds that can target specific GABA-A receptor subtypes. Another direction is the investigation of the long-term effects of this compound on neurological function and behavior. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be explored.
Conclusion:
In conclusion, 3-(benzyloxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is a promising compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its ability to modulate GABAergic neurotransmission makes it a promising candidate for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. Studies have shown that this compound exhibits anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders.

properties

IUPAC Name

[1-[(2-methylphenyl)methyl]triazol-4-yl]-(3-phenylmethoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-18-8-5-6-11-20(18)14-27-16-22(24-25-27)23(28)26-13-7-12-21(15-26)29-17-19-9-3-2-4-10-19/h2-6,8-11,16,21H,7,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZADTCQFDJJVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N3CCCC(C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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